molecular formula C10H11BrO2 B1378042 3-Bromo-2-ethoxy-5-methylbenzaldehyde CAS No. 708272-19-9

3-Bromo-2-ethoxy-5-methylbenzaldehyde

Cat. No. B1378042
CAS RN: 708272-19-9
M. Wt: 243.1 g/mol
InChI Key: NVFSURHXVOQRNU-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-5-methylbenzaldehyde is a chemical compound with the CAS Number: 708272-19-9. It has a molecular weight of 243.1 . The compound appears as a colorless to white to yellow solid or semi-solid or liquid .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-ethoxy-5-methylbenzaldehyde can be represented by the linear formula C10H11BrO2 . The InChI code for this compound is 1S/C10H11BrO2/c1-3-13-10-8 (6-12)4-7 (2)5-9 (10)11/h4-6H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

3-Bromo-2-ethoxy-5-methylbenzaldehyde is a solid at room temperature . It has a molecular weight of 243.1 .

Scientific Research Applications

Chemical Synthesis and Analysis

3-Bromo-2-ethoxy-5-methylbenzaldehyde, a derivative of bromobenzaldehyde, is instrumental in various chemical synthesis processes. The compound's unique structure enables it to undergo transformations essential for creating complex molecules. For instance, bromobenzaldehyde variants are key in the synthesis of new compounds through multicomponent transformations, as evidenced by the synthesis of 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one. This compound showcases promise in biomedical applications, particularly for regulating inflammatory diseases (Ryzhkova et al., 2020). Moreover, derivatives like 2-bromo-3-hydroxybenzaldehyde have been studied for their unexpected formation pathways, offering insights into the nuances of chemical reactions (Otterlo et al., 2004).

Polymer and Material Science

In polymer and material science, the bromobenzaldehyde derivatives are investigated for their electrochemical properties. For instance, compounds like 2-hydroxy-5-bromobenzaldehyde polyacrylamide exhibit unique electrochemical behaviors, which are crucial for applications in materials science and engineering (Hasdemir et al., 2011).

Crystallography and Structural Analysis

Crystallography studies reveal the intricate molecular structures and interactions of bromobenzaldehyde derivatives. New polymorphs of compounds like 2-bromo-5-hydroxybenzaldehyde provide a deeper understanding of molecular arrangements and hydrogen bonding patterns, which are essential for the design and synthesis of advanced materials (Silva et al., 2004).

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry and drug discovery, bromobenzaldehyde derivatives serve as pivotal intermediates. The synthesis routes and modifications of these compounds are continuously optimized to facilitate the production of pharmacologically active substances. For example, the telescoping process in synthesizing key intermediates like 5-bromo-2-methylamino-8-methoxyquinazoline showcases the efforts to improve efficiency and yield in drug development (Nishimura & Saitoh, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

3-bromo-2-ethoxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10-8(6-12)4-7(2)5-9(10)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFSURHXVOQRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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